Comparative Reactivity in Nucleophilic Substitution: Iodide vs. Bromide Leaving Group
The rate of nucleophilic substitution (Sₙ2) for alkyl halides is directly correlated with the bond dissociation energy (BDE) of the carbon-halogen bond. Alkyl iodides, such as 4-iodobutyl benzoate, react significantly faster than their bromide counterparts due to a substantially weaker C–I bond. This kinetic advantage is a fundamental principle of organic reactivity [1][2].
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | C–I bond in alkyl iodides: approx. 53-57 kcal/mol (class inference) |
| Comparator Or Baseline | C–Br bond in alkyl bromides: approx. 68-70 kcal/mol (class inference) |
| Quantified Difference | C–I bond is weaker by ~13-15 kcal/mol, resulting in a lower activation barrier for nucleophilic attack. |
| Conditions | General class-level property; the magnitude of the rate difference is solvent and nucleophile dependent. |
Why This Matters
For procurement, selecting 4-iodobutyl benzoate ensures faster and often higher-yielding Sₙ2 alkylation of amines and heterocycles under mild conditions compared to 4-bromobutyl benzoate.
- [1] Filo. (2024). (b) When 1-iodobutane, CH3CH2CH2CH2I, is reacted under the ... Retrieved from https://askfilo.com/user-question-answers-chemistry/b-when-1-iodobutane-is-reacted-under-the-same-conditions-the-3134383735373439 View Source
- [2] IssuuHub. (2019). Organic Chemistry. Retrieved from https://issuhub.com/view/index/4667?pageIndex=1 View Source
